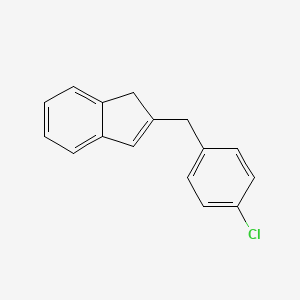

2-(4-Chlorobenzyl)-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl/c17-16-7-5-12(6-8-16)9-13-10-14-3-1-2-4-15(14)11-13/h1-8,10H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTCHXLUUTYHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291363 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16392-77-1 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16392-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chlorophenyl)methyl]-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Chlorobenzyl 1h Indene and Analogous Benzyl Substituted Indene Systems

Retrosynthetic Analysis of the 2-(4-Chlorobenzyl)-1H-indene Framework

A retrosynthetic analysis of this compound reveals several strategic disconnections that lead to plausible starting materials. The primary approaches involve either constructing the indene (B144670) core with the benzyl (B1604629) substituent already in place or attaching the benzyl group to a pre-formed indene nucleus.

Disconnection of the Benzyl Group: The most straightforward disconnection is at the C2-benzyl bond. This suggests an alkylation of an indene-based nucleophile, such as an indenyl anion or a 2-metallo-indene species, with 4-chlorobenzyl halide. Alternatively, it points towards transition metal-catalyzed cross-coupling reactions, like the Suzuki or Heck coupling, to form this bond.

Disconnection of the Five-Membered Ring: A more fundamental approach involves breaking the bonds of the cyclopentene (B43876) ring.

An intramolecular C-C bond formation suggests a precursor that can undergo cyclization, such as an appropriately substituted aryl-alkene or aryl-alkyne. This pathway is characteristic of Friedel-Crafts type reactions.

Breaking two C-C bonds of the cyclopentene ring points towards annulation strategies, such as a [3+2] cycloaddition between a dienophile and a three-carbon synthon, or a transition metal-catalyzed annulation of an ortho-functionalized benzene (B151609) derivative with an alkyne or alkene.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Direct and Indirect Approaches to Indene Ring Construction

The construction of the indene ring system can be achieved through a variety of direct and indirect methods, broadly categorized into cyclization/annulation strategies and transition metal-catalyzed reactions.

These methods involve the formation of the five-membered ring onto a pre-existing benzene ring through either intramolecular cyclization of a single precursor or intermolecular annulation of two separate components.

Friedel-Crafts Type Reactions: Intramolecular Friedel-Crafts alkylation is a classic and effective method for forming the indene core. This reaction typically involves the cyclization of an aryl-substituted precursor containing a suitable leaving group or an activated double bond, catalyzed by a Lewis or Brønsted acid. For instance, aryl-substituted allylic alcohols can undergo an efficient intramolecular Friedel-Crafts cyclization catalyzed by iron(III) chloride to yield substituted indenes. researchgate.net This acid-catalyzed pathway involves the generation of a carbocation that is subsequently attacked by the electron-rich aromatic ring to close the five-membered ring. A tandem Prins and intramolecular Friedel-Crafts reaction sequence has also been developed for the one-pot synthesis of complex indene-spiro-oxindole derivatives from 1,1-diarylethylenes and isatin derivatives, mediated by titanium tetrachloride. acs.org

| Catalyst/Mediator | Substrates | Product Type | Reference |

| FeCl₃·6H₂O | Aryl-substituted allylic alcohols | Substituted indenes | researchgate.net |

| TiCl₄ | 1,1-Diarylethylenes and isatins | Indene-spiro-oxindoles | acs.org |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Polyfunctionalized aromatic precursors | Polycyclic indenes | nih.govrsc.org |

Nazarov-Type Cyclizations: The Nazarov cyclization is a powerful tool for synthesizing cyclopentenones via the 4π-electrocyclic ring closure of divinyl ketones. organic-chemistry.orgwikipedia.org This methodology can be adapted to construct the indene skeleton. The reaction is promoted by a Lewis acid or protic acid, which activates the divinyl ketone to form a pentadienyl cation. wikipedia.orgthermofisher.com This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which, after elimination and tautomerization, yields the cyclopentenone product. wikipedia.org Lewis acid-catalyzed interrupted Nazarov cyclizations of 1,4-pentadien-3-ols have been developed to prepare substituted cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s with high efficiency and selectivity, using inexpensive and environmentally friendly catalysts like FeBr₃. nih.gov

Intermolecular annulation reactions, particularly [3+2] cycloadditions, provide a convergent route to the five-membered ring of the indene system. In this approach, a three-atom component (a 1,3-dipole or its equivalent) reacts with a two-atom component (a dipolarophile) to form the cyclopentene ring. uchicago.edu Organocatalyzed enantioselective [3+2] cycloaddition reactions have been successfully employed to synthesize complex dispiro compounds containing indandione and pyrrolidine rings. mdpi.com These reactions demonstrate the utility of 2-arylidene-1,3-indandione scaffolds as Michael acceptors that can participate in annulation reactions to build five-membered rings. mdpi.com The regioselective [3+2] cycloaddition of 2-benzylidene-indenone with functionalized olefins can also be used to access indanone-fused cyclopentane skeletons. researchgate.net While often used to build upon an existing indene core, the fundamental principles of [3+2] cycloaddition are applicable to the de novo synthesis of the fused cyclopentene ring.

Transition metal catalysis offers highly efficient, selective, and atom-economical pathways for synthesizing indene derivatives. These methods often proceed under mild conditions with broad functional group tolerance. rsc.orgacs.orgmdpi.com

Palladium-Catalyzed Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron species with an organohalide or triflate. wikipedia.orglibretexts.org This reaction has been effectively applied to the synthesis of aryl-substituted indanones, which are direct precursors to indenes. A highly efficient ligand-free palladium-catalyzed Suzuki coupling has been reported for the synthesis of various 4-aryl-substituted 2-methyl-1H-indanones from 4-bromo-2-methyl-1H-indanone and arylboronic acids. semanticscholar.org These indanone intermediates can then be converted in high yields to the corresponding indene derivatives through a simple reduction and dehydration sequence. semanticscholar.org This strategy is particularly valuable for creating analogs of this compound where the benzene ring of the indene core is substituted.

Table of Suzuki Coupling for 4-Aryl-2-methylindan-1-one Synthesis semanticscholar.org

| Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| Phenylboronic acid | 0.005 | 98 |

| 4-Methylphenylboronic acid | 0.005 | 99 |

| 4-Methoxyphenylboronic acid | 0.005 | 99 |

| 4-Chlorophenylboronic acid | 0.005 | 99 |

Palladium-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net This methodology can be applied to indene synthesis, where a C-H bond on an aromatic precursor is activated and coupled with an alkyne or alkene, followed by cyclization. researchgate.netacs.org For example, Pd-catalyzed benzylation of indoles has been developed, demonstrating the feasibility of forming benzyl-heterocycle bonds under mild conditions. nih.gov While this example focuses on indoles, the underlying principle of activating a C-H bond and coupling it with a benzyl partner is transferable to the synthesis of benzyl-substituted carbocycles like indene. The development of C-H activation/annulation cascades provides an atom-economical route to construct the indene frame in a single pot. researchgate.net

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Rhodium-Catalyzed Transformations

Rhodium catalysis offers powerful tools for the construction of the indene skeleton through various annulation and cyclization strategies. These methods are characterized by their high efficiency and selectivity, often proceeding under mild reaction conditions.

One prominent rhodium-catalyzed approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes. In this transformation, a Rh(I) catalyst facilitates a cascade process to generate indene derivatives in high yields. The regioselectivity of the alkyne insertion is primarily influenced by the steric properties of the alkyne substituent organic-chemistry.org. To synthesize a 2-benzyl substituted indene via this method, a benzyl-substituted alkyne would be employed.

Another versatile strategy utilizes the tandem cyclization of benzylidenehydrazones with internal alkynes, catalyzed by rhodium complexes. nih.govacs.org This process involves the selective cleavage of N-N and C=N bonds, leading to the formation of either isoquinolines or indenes, with the product selectivity being dependent on the substituents of the benzylidenehydrazone nih.govacs.org.

A further rhodium-catalyzed reaction employs propargylic alcohols and boronic acids to generate trisubstituted allylic alcohols. These intermediates serve as valuable synthons for the subsequent convenient synthesis of indenes organic-chemistry.org. The synthesis of 2,3-disubstituted indoles from β,β-disubstituted styryl azides, while forming a different heterocycle, also showcases the capability of rhodium catalysts to mediate complex cascade reactions involving C-C and C-N bond formation, which is a principle applicable to indene synthesis nih.gov.

| Catalyst System | Reactants | Key Features | Analogous Product Yield |

| Rh(I) Complex | 2-(Chloromethyl)phenylboronic acid, Alkynes | High yields, Sterically-controlled regioselectivity. | High |

| Rhodium Complex | Benzylidenehydrazones, Internal Alkynes | Tandem cyclization, Substituent-dependent selectivity (Indene vs. Isoquinoline). | Not specified |

| [Rh2(esp)2] | Propargylic alcohols, Boronic acids | Forms trisubstituted allylic alcohol intermediates. | Not specified |

Nickel-Catalyzed Reactions

Nickel catalysis provides an alternative pathway for crucial C-C bond formations necessary for the synthesis of complex organic molecules, including precursors to indene systems. While direct nickel-catalyzed cyclizations to form indenes are less common than rhodium or palladium-based methods, nickel catalysts excel in Heck-type reactions involving benzyl chlorides and simple olefins.

Research has demonstrated the nickel-catalyzed intermolecular benzylation of unactivated alkenes, such as ethylene and 1-octene, using a variety of benzyl chlorides. mit.edu This process, which proceeds at room temperature, is notable for its high selectivity, yielding 1,1-disubstituted olefins over the more common 1,2-disubstituted isomers mit.edu. This methodology could be envisioned as a route to construct a key precursor for this compound, which could then undergo a subsequent ring-closing reaction. The reaction tolerates a wide scope of electronically diverse benzyl chlorides and various alkene partners mit.edu.

The proposed mechanism involves the oxidative addition of the benzyl chloride to a Ni(0) complex, followed by alkene insertion and β-hydride elimination to afford the functionalized allylbenzene product mit.edu. The choice of ligand, such as PCyPh2, is crucial for achieving high reactivity and yield mit.edu.

| Catalyst / Ligand | Reactants | Temperature | Product Type | Selectivity |

| Ni(cod)2 / PCyPh2 | Benzyl Chloride, Ethylene | Room Temp. | Allylbenzene | High for 1,1-disubstitution |

| Ni(cod)2 / PCyPh2 | 4-Chlorobenzyl Chloride, 1-Octene | Room Temp. | Allyl(4-chlorophenyl)methane derivative | High for 1,1-disubstitution |

Brønsted and Lewis Acid-Catalyzed Approaches

Acid-catalyzed reactions represent a classical yet highly effective strategy for the synthesis of indenes through intramolecular cyclization. Both Brønsted and Lewis acids can be employed to promote the formation of the five-membered ring onto an existing aromatic system.

A Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides a direct route to substituted indenes. Using a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), a variety of indene derivatives can be obtained in good to excellent yields under mild conditions organic-chemistry.orgnih.gov. The mechanism involves the protonation of a double bond to generate a carbocation, which then undergoes an intramolecular electrophilic attack on the adjacent aryl ring, followed by aromatization. Similarly, β-benzylstyrenes can be cyclized to form indanes using strong Brønsted acids, a reaction that proceeds via a formal 5-endo-trig cyclization acs.org.

Lewis acids are also effective catalysts. For instance, FeCl₃ catalyzes the reaction of N-benzylic sulfonamides with internal alkynes to afford functionalized indene derivatives with high regioselectivity organic-chemistry.org. This reaction proceeds through the cleavage of a C-N bond to generate a benzyl cation intermediate, which is then involved in the cyclization cascade organic-chemistry.org. Bifunctional organocatalysts that combine both Brønsted acid and Lewis base functionalities have also been developed for other types of asymmetric reactions, highlighting the potential for sophisticated catalyst design in cyclization chemistry organic-chemistry.org.

| Catalyst | Precursor Type | Key Mechanistic Step | Conditions |

| Trifluoromethanesulfonic acid (Brønsted) | Diaryl-1,3-dienes | Carbocation formation, Intramolecular electrophilic attack | Mild |

| Trifluoromethanesulfonic acid (Brønsted) | β-Benzylstyrenes | Carbocation formation, Hydroarylation | 0 °C to 135 °C |

| FeCl₃ (Lewis) | N-Benzylic sulfonamides, Alkynes | Benzyl cation generation from C-N cleavage | Not specified |

Thermal and Photochemical Cascade Reactions for Indene Formation

Cascade reactions, initiated by thermal or photochemical energy, provide an elegant pathway to complex molecular architectures like the indene core in a single operation. These reactions involve a sequence of intramolecular bond-forming events that proceed from a specifically designed acyclic precursor.

Thermally induced reactions can be used to synthesize indene. For example, the reaction of benzyl radicals with acetylene under combustion-like conditions (600 K) has been shown to be a predominant pathway for the formation of the parent indene (C₉H₈) nih.gov. The mechanism involves the initial addition of the benzyl radical to acetylene, followed by cyclization and subsequent hydrogen atom loss to achieve aromatization nih.gov. This fundamental reaction highlights a potential strategy for forming substituted indenes from appropriate radical precursors.

Photochemical methods, particularly those involving visible light, offer a mild and green alternative for initiating radical cascades. A recently developed method for the synthesis of indenones involves a photo-induced radical cascade cyclization of aryl ynones with alkyl halides researchgate.net. This metal- and oxidant-free reaction proceeds at room temperature and allows for the construction of two new C-C bonds. Although this method yields an indenone, the carbonyl group provides a handle for further functionalization to obtain the desired indene structure. Such cascade reactions offer rapid access to complex heterocyclic systems from simple starting materials nih.gov.

| Initiation Method | Precursor Type | Reaction Type | Key Feature |

| Thermal (600 K) | Benzyl radical, Acetylene | Radical addition/cyclization | Forms unsubstituted indene core |

| Photochemical (Visible Light) | Aryl ynone, Alkyl halide | Radical cascade cyclization | Metal- and oxidant-free, forms indenones |

Strategies for Introducing the 4-Chlorobenzyl Moiety

The synthesis of this compound requires a strategy to incorporate the specific 4-chlorobenzyl group. This can be accomplished either by adding the group to a pre-formed indene ring (late-stage functionalization) or by using a starting material that already contains this moiety in the initial cyclization reaction.

Late-Stage Functionalization of the Indene Core

Late-stage functionalization is an attractive strategy that allows for the modification of a common indene intermediate. One potential method is the Friedel-Crafts benzylation of the 1H-indene core. This would involve reacting 1H-indene with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst. However, controlling the regioselectivity of this reaction can be challenging, as substitution may occur at different positions on the indene ring.

A more controlled approach would involve a transition metal-catalyzed cross-coupling reaction. This would typically require the synthesis of a 2-functionalized indene, such as 2-bromo-1H-indene or 2-triflyloxy-1H-indene. This intermediate could then be coupled with a (4-chlorobenzyl) organometallic reagent, such as (4-chlorobenzyl)zinc chloride (in a Negishi coupling) or 4-chlorobenzylboronic acid (in a Suzuki coupling), using a suitable palladium or nickel catalyst. This approach offers high regioselectivity, ensuring the 4-chlorobenzyl group is installed exclusively at the C2 position.

Incorporation of Substituted Benzyl Precursors in Cyclization Reactions

An alternative and often more convergent approach is to build the 4-chlorobenzyl group into one of the starting materials prior to the ring-forming reaction. This strategy ensures the substituent is correctly placed from the outset. Many of the methodologies described previously can be adapted for this purpose.

For instance, in the Brønsted acid-catalyzed cyclization of 1,3-dienes, a precursor such as 1-phenyl-3-(4-chlorobenzyl)buta-1,3-diene could be synthesized. Upon treatment with acid, this diene would be expected to cyclize to form 2-(4-Chlorobenzyl)-1-methyl-1H-indene. The choice of substituents on the diene backbone would dictate the final substitution pattern on the indene ring.

Similarly, for metal-catalyzed reactions, a reactant bearing the 4-chlorobenzyl group can be used. In a rhodium-catalyzed reaction of a phenylboronic acid derivative with an alkyne, one could employ an alkyne such as 1-(4-chlorobenzyl)prop-1-yne to introduce the required moiety organic-chemistry.org. The synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines also demonstrates the principle of incorporating the benzyl group from the start of a reaction sequence nih.govresearchgate.netbohrium.com. This logic can be directly applied to indene synthesis, making it a robust and predictable method for preparing this compound.

Diastereoselective and Enantioselective Synthetic Considerations for Substituted Indenes

The synthesis of chiral indenes with high levels of stereocontrol is essential for applications in pharmaceuticals and catalysis. researchgate.net Various asymmetric catalytic strategies have been developed to achieve high diastereoselectivity and enantioselectivity. These methods often employ chiral catalysts, including transition metal complexes, organocatalysts, and Brønsted acids, to control the formation of stereogenic centers.

Transition Metal Catalysis: Transition metal catalysis is a powerful tool for the enantioselective synthesis of indenes. Gold(I) catalysts, for instance, have been successfully used in the enantioselective cyclization of ortho-(alkynyl)styrenes. scispace.com This method allows for the formation of functionalized 1H-indenes with high enantioselectivity, and the resulting products can often be obtained as a single enantiomer through recrystallization. scispace.com The proposed mechanism involves a 5-endo-dig cyclization pathway, initiated by the coordination of the gold catalyst to the alkyne. scispace.comacs.org

Rhodium-catalyzed asymmetric reactions have also proven effective. The addition of arylboron reagents to substituted indenes in the presence of a chiral rhodium catalyst can produce chiral indane derivatives with high enantioselectivity (up to 98% ee). acs.org Similarly, palladium(II) catalysts have been utilized in diastereospecific bis-alkoxycarbonylation reactions of 1H-indene, yielding dihydro-1H-indene dicarboxylates with specific stereochemistry. mdpi.com Another approach involves the use of a chiral (R)-1,1'-bi-2,2'-naphthotitanium diisopropoxide catalyst for the regioselective opening of unsaturated aromatic epoxides by substituted indenes, achieving excellent enantioselectivity (up to 97% ee). researchgate.netuniv.kiev.ua

Organocatalysis: Asymmetric organocatalysis has emerged as a complementary strategy to metal catalysis, avoiding potentially toxic or expensive metals. Chiral secondary amines, such as diphenylprolinol silyl ethers, are effective in catalyzing asymmetric conjugate additions to form chiral intermediates for complex molecules. scispace.com Iminium-ion catalysis, a key concept in organocatalysis, involves the formation of a transient iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst. nih.govyoutube.com This activation mode lowers the LUMO of the dienophile, facilitating reactions like Diels-Alder cycloadditions and Michael additions with high stereocontrol. youtube.com For example, the Jørgensen–Hayashi-type catalyst has been used in the asymmetric 1,4-addition of nucleophiles to α,β-unsaturated aldehydes. nih.gov

Brønsted Acid Catalysis: Chiral Brønsted acids, such as N-triflyl phosphoramides, represent another class of catalysts for asymmetric indene synthesis. rsc.org These catalysts can promote asymmetric iminium ion cyclization reactions of 2-alkenylbenzaldimines to afford 1-aminoindenes in good yields and high enantioselectivities. rsc.org

The table below summarizes selected enantioselective methods for the synthesis of substituted indenes, highlighting the diversity of catalytic systems employed.

| Catalyst System | Reaction Type | Substrate Example | Yield | Stereoselectivity (ee/dr) |

| Gold(I) / Chiral Ligand | Enantioselective Cyclization | o-(Alkynyl)styrene | High | High ee, single enantiomer after recrystallization scispace.com |

| Rhodium / (R)-binap | Asymmetric Arylation | Aryl-substituted indene + Arylboronic acid | 55-75% | 79-97% ee acs.org |

| (R)-1,1'-bi-2,2'-naphthotitanium diisopropoxide | Epoxide Opening | Substituted indene + Unsaturated epoxide | Moderate | up to 97% ee researchgate.netuniv.kiev.ua |

| Chiral N-triflyl phosphoramide | Asymmetric Iminium Cyclization | 2-Alkenylbenzaldimine | Good | High ee rsc.org |

| Jørgensen–Hayashi-type catalyst | Michael Addition | α,β-Unsaturated aldehyde + Nitromethane | High | High ee nih.gov |

| Palladium(II) / Chiral Diimine | Bis-alkoxycarbonylation | 1H-indene + Benzyl alcohol | - | Diastereospecific mdpi.com |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles in Indene Synthesis

Evaluating synthetic methodologies extends beyond chemical yield to encompass efficiency and environmental impact, concepts central to green chemistry. yale.edu The 12 Principles of Green Chemistry provide a framework for this analysis, with atom economy, energy efficiency, use of catalysis, and reduction of derivatives being particularly relevant. yale.eduacs.orgsigmaaldrich.com

Atom Economy: Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. acs.orgjocpr.com Addition and isomerization reactions are inherently atom-economical as all reactant atoms are incorporated into the product. rsc.orgjk-sci.com In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. For example, a Wittig reaction, while high-yielding, can have a low atom economy due to the formation of a phosphine oxide byproduct. rsc.org

When comparing indene syntheses, cascade or tandem reactions are often more atom-economical. For instance, a one-pot, three-component reaction to synthesize fused indeno-pyrido[2,3-d]pyrimidines demonstrates high efficiency by forming multiple bonds in a single operation, minimizing waste. acs.orgacs.org

Catalysis vs. Stoichiometric Reagents: The use of catalytic reagents is a core principle of green chemistry, as they are superior to stoichiometric reagents in terms of reducing waste. yale.eduacs.org Many modern indene syntheses rely on catalytic amounts of transition metals (e.g., Pd, Rh, Au, Fe) or organocatalysts. scispace.comacs.orgorganic-chemistry.org These methods are generally preferable to classical approaches like Friedel-Crafts acylations or alkylations that often require stoichiometric amounts of Lewis acids and can generate significant waste.

Solvents and Energy Efficiency: The choice of solvent and reaction conditions significantly impacts the environmental footprint of a synthesis. sigmaaldrich.com Ideal "green" reactions are conducted in environmentally benign solvents, such as water, or under solvent-free conditions, and at ambient temperature and pressure to minimize energy consumption. yale.eduacs.org The use of β-cyclodextrin as a catalyst in water for the synthesis of indene derivatives is an excellent example of a green methodology. acs.orgacs.org This approach not only uses a non-toxic solvent but also employs a recyclable catalyst. acs.org

Reduction of Derivatives: Green chemistry principles advocate for minimizing or avoiding the use of protecting groups and other temporary derivatizations, as these steps require additional reagents and generate waste. acs.orgskpharmteco.com The development of highly selective catalysts, including enzymes, allows for reactions to occur at specific sites on a molecule, often obviating the need for protecting groups. acs.orgskpharmteco.com Synthetic routes that proceed via direct C-H activation or cascade mechanisms are advantageous as they often reduce the number of synthetic steps and the need for functional group manipulations. jk-sci.comorganic-chemistry.org

The following table provides a comparative analysis of different synthetic strategies for indene systems based on green chemistry principles.

| Synthetic Strategy | Key Features | Advantages (Green Chemistry Perspective) | Disadvantages (Green Chemistry Perspective) |

| Classical Friedel-Crafts | Uses strong Lewis acids (e.g., AlCl₃) | - | Often requires stoichiometric, corrosive reagents; generates significant waste. |

| Transition-Metal Catalysis organic-chemistry.org | Employs catalytic Rh, Pd, Au, Ni, Fe, etc. | High efficiency and selectivity; reduces waste compared to stoichiometric methods. yale.edu | May use toxic or expensive metals; often requires organic solvents. |

| Brønsted Acid Catalysis organic-chemistry.org | Metal-free; uses acids like TfOH. | Atom-economical; avoids transition metals. organic-chemistry.org | May require strong acids and anhydrous conditions. |

| Cascade/Multicomponent Reactions acs.org | Forms multiple bonds in one pot. | High atom economy; reduces steps, solvent use, and waste. acs.orgacs.org | Can be complex to optimize; substrate scope may be limited. |

| Supramolecular Catalysis in Water acs.org | Uses catalysts like β-cyclodextrin in aqueous media. | Utilizes a benign solvent (water); catalyst is often recyclable; mild reaction conditions. acs.org | Substrate solubility in water can be a limitation. |

Inability to Source Spectroscopic Data for this compound

Following a comprehensive search for detailed spectroscopic and diffraction data for the chemical compound “this compound,” the specific experimental research findings required to construct the requested article could not be located. Multiple search strategies, including queries for the compound's synthesis, spectroscopic characterization (¹H NMR, ¹³C NMR, 2D NMR, IR, Raman), and CAS number, did not yield any publications or database entries containing the necessary detailed data for this specific molecule.

The user's instructions require an article structured around in-depth experimental findings, including data tables for one- and two-dimensional NMR, as well as IR and Raman spectroscopy. Without access to primary scientific literature or spectral database entries detailing the characterization of this compound, it is not possible to generate the scientifically accurate and detailed content as stipulated in the provided outline. The search results yielded information on related but structurally distinct compounds, which are not suitable for fulfilling the specific requirements of the request.

Therefore, the generation of the article focusing solely on the elucidation of the molecular structure of “this compound” through advanced spectroscopic and diffraction techniques cannot be completed at this time due to the unavailability of the requisite source data.

Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques

Integrated Spectroscopic Approaches for Comprehensive Structural Assignments

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. When 2-(4-Chlorobenzyl)-1H-indene is subjected to electron ionization (EI) mass spectrometry, it produces a characteristic spectrum that confirms its molecular identity.

The mass spectrum would exhibit a molecular ion peak ([M]⁺), which corresponds to the molar mass of the compound. A key feature would be the isotopic signature of chlorine: two peaks for the molecular ion, one for the molecule containing the ³⁵Cl isotope and a second, less intense peak (approximately one-third the intensity) at two mass units higher for the ³⁷Cl isotope.

The fragmentation of the molecular ion is highly predictable and provides significant structural information. The bond between the indene (B144670) ring and the benzyl (B1604629) group is a benzylic C-C bond, which is prone to cleavage due to the stability of the resulting fragments. The primary fragmentation pathway involves the cleavage of this bond, leading to the formation of two major charged species: the 4-chlorobenzyl cation and the indenyl cation. The relative stability of these carbocations makes this a favored fragmentation route.

Table 1: Expected Mass Spectrometry Fragmentation Data for this compound

| Fragment Description | Proposed Structure | Expected m/z (³⁵Cl / ³⁷Cl) |

| Molecular Ion | [C₁₆H₁₃Cl]⁺ | 240 / 242 |

| 4-Chlorobenzyl Cation | [C₇H₆Cl]⁺ | 125 / 127 |

| Indenyl Cation | [C₉H₇]⁺ | 115 |

Note: The m/z values are theoretical. Relative intensities can vary based on the specific conditions of the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

To unequivocally confirm the elemental composition of this compound, high-resolution mass spectrometry (HRMS) is employed. This technique measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically within 0.001 atomic mass units), allowing for the determination of a unique elemental formula. By comparing the experimentally measured exact mass to the theoretically calculated mass for the formula C₁₆H₁₃Cl, the molecular formula can be confirmed, distinguishing it from any other potential compounds with the same nominal mass.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₁₆H₁₃Cl | ³⁵Cl | 240.07060 |

| C₁₆H₁₃Cl | ³⁷Cl | 242.06765 |

Note: An experimental HRMS measurement would be expected to align with these calculated values to within a few parts per million (ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing valuable information about conjugated π-systems. The structure of this compound contains two primary chromophores: the substituted benzene (B151609) ring and the indene system. The indene moiety contains a conjugated system of double bonds within its fused ring structure.

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* electronic transitions. rutgers.eduyoutube.com The extended conjugation within the indene ring system is the principal contributor to its UV absorption. openstax.org As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths (a bathochromic shift). openstax.orglibretexts.org The presence of the 4-chlorobenzyl group may cause minor shifts in the absorption maxima (λmax) compared to unsubstituted indene.

Table 3: Illustrative UV-Vis Spectroscopic Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition Type |

| e.g., Hexane | ~220 - 230 | π → π |

| e.g., Hexane | ~260 - 290 | π → π |

Note: The specific λmax values and molar absorptivity are dependent on the solvent used and the precise electronic environment of the chromophores.

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. This method provides precise coordinates of each atom in the molecule and in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound, an X-ray diffraction analysis would definitively confirm the connectivity of the atoms. It would reveal the planarity of the indene and chlorophenyl rings and determine the dihedral angle between these two ring systems. Furthermore, this analysis would provide insight into the intermolecular interactions, such as π-stacking or other van der Waals forces, that govern how the molecules pack together in the solid state. This detailed structural information is crucial for understanding the compound's physical properties and its structure-activity relationships.

Table 4: Representative Crystallographic Data that would be Determined for this compound

| Parameter | Illustrative Value / Information Provided |

| Chemical Formula | C₁₆H₁₃Cl |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (e.g., C-Cl) | Precise distances in Ångströms (Å) |

| Bond Angles (e.g., C-CH₂-C) | Precise angles in degrees (°) |

| Dihedral Angle | Angle between the planes of the indene and phenyl rings |

Note: The values and specific details in this table are illustrative examples of the data that would be obtained from a successful single-crystal X-ray diffraction experiment.

Reactivity and Mechanistic Investigations of 2 4 Chlorobenzyl 1h Indene Derivatives

Reactivity Profiles of the Indene (B144670) System

The indene system is a versatile platform for a variety of organic transformations, owing to the presence of both an aromatic benzene (B151609) ring and a reactive cyclopentadiene (B3395910) moiety containing an olefinic bond.

The benzene ring of the indene system is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. nih.govresearchgate.net In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of EAS on the indene ring is influenced by the activating and directing effects of the fused cyclopentadiene ring. Generally, electrophilic attack is directed to the benzene ring, as the cyclopentadiene ring is typically less aromatic and more prone to addition reactions.

The rate-determining step in electrophilic aromatic substitution is the initial attack of the electrophile on the aromatic ring, which disrupts the aromaticity and forms a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.commsu.edu This intermediate is resonance-stabilized. The subsequent rapid deprotonation restores the aromaticity of the ring. masterorganicchemistry.commsu.edu

For the indene system, electrophilic substitution preferentially occurs at the 4- and 7-positions of the benzene ring. This preference can be rationalized by considering the resonance structures of the carbocation intermediates formed upon electrophilic attack at different positions. Attack at the 4- or 7-position leads to a more stable intermediate where the positive charge can be delocalized over the benzene ring and is not in immediate proximity to the electron-donating alkyl portion of the fused ring.

Common electrophilic aromatic substitution reactions that could be applied to the benzene moiety of 2-(4-chlorobenzyl)-1H-indene include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to favor substitution on the benzene ring over potential side reactions on the cyclopentadiene portion of the molecule.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Aromatic Systems

| Reaction | Typical Reagents | Electrophile | Product Type |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitroaromatic |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ (Halonium ion) | Aryl halide |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Aryl sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Alkyl-substituted aromatic |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Aryl ketone |

This table presents generalized information on electrophilic aromatic substitution reactions.

The cyclopentadiene portion of the indene molecule contains a conjugated diene system, making it a suitable substrate for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.org This reaction is highly valuable in synthetic organic chemistry for its ability to form complex cyclic systems with a high degree of stereocontrol. wikipedia.org

In the context of this compound, the cyclopentadiene ring can act as the diene component. The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org The presence of the 2-(4-chlorobenzyl) substituent can influence the stereochemical outcome of the cycloaddition, potentially favoring the formation of either the endo or exo adduct due to steric interactions. nih.gov

The endo rule in Diels-Alder reactions generally predicts that the dienophile's substituents will be oriented towards the diene in the transition state, leading to the endo product as the major isomer under kinetic control. libretexts.org However, steric hindrance from substituents on the diene can override this preference and lead to the formation of the more thermodynamically stable exo product. nih.gov

The double bond within the five-membered ring of the indene system is a site of reactivity characteristic of alkenes. It can undergo a variety of addition reactions, allowing for the introduction of new functional groups.

Epoxidation: The olefinic bond can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). orientjchem.orgbeilstein-journals.org Epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to yield a variety of functionalized products, including diols and amino alcohols. The stereochemistry of the epoxidation can be influenced by the steric bulk of the 2-substituent.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.comredalyc.org Treatment of the indene with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution would yield an alcohol. masterorganicchemistry.comquizlet.com The regioselectivity is such that the boron atom adds to the less substituted carbon of the double bond, and subsequent oxidation replaces the boron with a hydroxyl group. redalyc.org

Other potential transformations of the olefinic bond include hydrogenation to form the corresponding indane derivative, dihydroxylation to form a diol, and cleavage reactions.

Influence of the 4-Chlorobenzyl Substituent on Reactivity and Selectivity

The 4-chlorobenzyl group at the 2-position of the indene ring exerts both steric and electronic effects that can significantly modulate the reactivity and selectivity of the molecule in various chemical transformations.

The 4-chlorobenzyl group is a sterically demanding substituent. Its bulk can hinder the approach of reagents to certain reactive sites on the indene molecule, thereby influencing the regioselectivity and stereoselectivity of reactions.

In electrophilic aromatic substitution on the benzene moiety, the 4-chlorobenzyl group is unlikely to have a major directing effect due to its distance from the ring. However, its presence could sterically disfavor attack at the 4-position to some extent, potentially leading to a higher proportion of substitution at the 7-position.

In cycloaddition reactions involving the cyclopentadiene ring, the steric hindrance of the 4-chlorobenzyl group is expected to be more pronounced. nih.gov For instance, in a Diels-Alder reaction, the approach of the dienophile could be directed to the face of the diene opposite to the bulky substituent, leading to a high degree of diastereoselectivity. mdpi.com The steric clash between the substituent and the incoming dienophile may also influence the endo/exo selectivity, potentially favoring the formation of the exo adduct, where steric interactions are minimized. nih.gov

Similarly, in reactions involving the olefinic bond, such as epoxidation or hydroboration, the reagent will preferentially attack from the less sterically hindered face of the indene system, leading to the formation of a specific stereoisomer.

The electronic nature of the 4-chlorobenzyl substituent can influence the reactivity of the indene system through inductive and resonance effects. The chlorine atom on the phenyl ring is an electron-withdrawing group due to its high electronegativity (inductive effect). youtube.com

This electron-withdrawing effect can be transmitted through the benzyl (B1604629) group to the indene ring system. A decrease in electron density on the indene ring would generally deactivate it towards electrophilic attack. For electrophilic aromatic substitution on the benzene moiety, this deactivating effect would lead to slower reaction rates compared to unsubstituted indene.

The influence of the substituent's electronic effects on reaction rates can often be quantified using the Hammett equation, which relates the rate or equilibrium constant of a reaction to the electronic properties of substituents on an aromatic ring. scribd.comwikipedia.org The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends on the electronic nature of the substituent. wikipedia.orgpharmacy180.com For a para-chloro substituent, the σ value is positive, indicating its electron-withdrawing nature. A positive ρ value for a reaction indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that it is retarded. wikipedia.org For electrophilic aromatic substitution, the ρ value is typically negative, meaning that electron-withdrawing groups like the 4-chlorophenyl group would decrease the reaction rate. libretexts.org

In reactions involving the cyclopentadiene ring and the olefinic bond, the electronic effects of the 4-chlorobenzyl group are also expected to play a role. The electron-withdrawing nature of the substituent would decrease the nucleophilicity of the diene in a Diels-Alder reaction, potentially leading to a slower reaction rate compared to an indene with an electron-donating substituent at the 2-position. nih.gov

Table 2: Hammett Substituent Constants (σ) for Common Substituents

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -OCH₃ | 0.12 | -0.27 | Electron-donating |

| -CH₃ | -0.07 | -0.17 | Electron-donating |

| -H | 0.00 | 0.00 | Reference |

| -Cl | 0.37 | 0.23 | Electron-withdrawing |

| -CN | 0.56 | 0.66 | Electron-withdrawing |

| -NO₂ | 0.71 | 0.78 | Electron-withdrawing |

Data sourced from established physical organic chemistry literature. The values provide a quantitative measure of the electronic influence of substituents on a benzene ring. scribd.comwikipedia.org

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the "" that strictly adheres to the requested outline. The search for specific studies concerning the reaction mechanisms, role of catalysts, selectivity, and functional group interconversions for the exact compound, this compound, did not yield specific results.

General information on the reactivity of the indene class of compounds is available, but there is no specific published research focusing on the mechanistic pathways, selectivity studies, or targeted functional group interconversions of this compound itself. Generating content on this specific molecule without direct scientific sources would involve speculation from related compounds, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject.

Therefore, the requested article with detailed research findings and data tables for the specified sections and subsections concerning this compound cannot be constructed at this time due to a lack of specific data in the public domain.

Computational and Theoretical Chemistry Studies of 2 4 Chlorobenzyl 1h Indene

Quantum-Chemical Calculations for Molecular Structure and Properties

Quantum-chemical calculations are essential for predicting the three-dimensional structure and various physicochemical properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for this purpose, providing insights into the molecule's stability and reactivity.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 2-(4-Chlorobenzyl)-1H-indene, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Both DFT and HF methods are employed for geometry optimization. DFT methods, such as B3LYP, are known for including electron correlation effects and often provide results that are in good agreement with experimental data for a reasonable computational cost. The HF method, while being a more fundamental ab initio approach, does not account for electron correlation to the same extent, which can sometimes lead to less accurate predictions of molecular geometry.

For the 1H-indene parent structure, DFT (B3LYP) calculations have shown that the predicted bond lengths are typically within 0.01-0.02 Å of experimental values derived from microwave spectroscopy. scispace.com It is expected that the geometry of the indene (B144670) core in this compound would be largely preserved, with minor perturbations induced by the electronic and steric effects of the 4-chlorobenzyl substituent at the C2 position. The bond connecting the benzyl (B1604629) group to the indene ring and the internal geometry of the 4-chlorobenzyl group would be key areas of structural variation determined through these optimization methods.

Table 1: Predicted Geometrical Parameters for 1H-Indene using DFT (B3LYP/6-31G(d,p))

| Parameter | Calculated Value | Experimental Value |

| C1-C2 Bond Length (Å) | 1.509 | 1.513 |

| C2-C3 Bond Length (Å) | 1.340 | 1.345 |

| C3a-C7a Bond Length (Å) | 1.470 | 1.474 |

| C1-C7a Bond Length (Å) | 1.505 | 1.508 |

Note: This table presents data for the unsubstituted 1H-indene ring to provide a baseline for the geometry of the core structure. Data sourced from analogous computational studies. scispace.com

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C2-C(benzyl) single bond.

This rotation changes the orientation of the 4-chlorobenzyl group relative to the plane of the 1H-indene ring. By performing a series of constrained geometry optimizations at different dihedral angles, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformers.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com

Table 2: Representative Frontier Molecular Orbital Energies for 1H-Indene and Related Structures

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1H-Indene | B3LYP/6-31G(d,p) | -5.96 | -1.63 | 4.33 |

| Analogous Indenone | B3LYP/6-311G(d,p) | -6.12 | -2.54 | 3.58 |

Note: This table provides baseline data for the 1H-indene core and a related indenone derivative to illustrate typical FMO energy values. The HOMO-LUMO gap for this compound is expected to be influenced by the substituent. Data sourced from analogous computational studies. scispace.comresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show several key features:

Negative Potential: The π-electron cloud of the indene and chlorobenzyl aromatic rings would constitute regions of negative potential, with the highest electron density likely above and below the plane of the rings. The electronegative chlorine atom would also be a site of significant negative potential. dtic.mil

Positive Potential: The hydrogen atoms, particularly those attached to the aromatic rings and the CH2 bridge, would exhibit positive electrostatic potential.

The MEP map provides a valuable guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding or π-π stacking. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman) and electronic transitions (UV-Visible). These theoretical spectra can then be compared with experimental data to validate the accuracy of the computational model and aid in the interpretation of experimental results.

For this compound, DFT calculations could predict its infrared (IR) spectrum. The calculations would yield the vibrational frequencies and intensities of different modes, such as the C-H stretching of the aromatic rings, the C=C stretching within the indene moiety, and the C-Cl stretching of the chlorobenzyl group. Comparing the calculated vibrational frequencies with an experimentally obtained FT-IR spectrum allows for a detailed assignment of the spectral bands to specific molecular motions.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can help to understand the nature of the electronic transitions, for instance, whether they are π→π* transitions localized on the indene or benzyl rings, or charge-transfer transitions between the two moieties.

Applications and Potential in Chemical Science

2-(4-Chlorobenzyl)-1H-indene as a Building Block in Complex Organic Synthesis

In organic synthesis, the strategic construction of complex molecules from simpler, well-defined starting materials is a primary goal. Substituted indenes such as this compound serve as valuable building blocks due to their rigid scaffold and multiple sites for functionalization. organic-chemistry.orgsigmaaldrich.com The presence of the reactive cyclopentadiene (B3395910) portion of the indene (B144670) allows for its conversion into an indenyl anion, a powerful nucleophile, while the aromatic ring can be modified through electrophilic substitution, providing pathways to elaborate molecular architectures.

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.govnih.gov These materials are noted for their high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis.

The suitability of an organic molecule to act as a ligand in a MOF depends on its ability to coordinate to metal centers, often through carboxylate, amine, or other functional groups. While this compound in its native form is not a typical ligand for MOF construction, its structure represents a foundational scaffold. Through established synthetic transformations, the indene or benzyl (B1604629) aromatic rings can be functionalized with coordinating groups (e.g., carboxylic acids, pyridyls) to become a bespoke ligand for MOF synthesis. The defined length and rigidity of the resulting ligand would influence the pore size and topology of the final framework material.

Table 1: Potential Functionalization of this compound for Organic Frameworks

| Target Functional Group | Potential Synthetic Route | Resulting Ligand Type |

| Carboxylic Acid | Friedel-Crafts acylation followed by oxidation | Carboxylate Linker |

| Pyridyl Group | Suzuki or Stille coupling with a boronylated or stannylated pyridine | N-heterocyclic Linker |

| Amino Group | Nitration followed by reduction | Amine-based Linker |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govbeilstein-journals.org This approach offers advantages in terms of atom economy, reduced synthesis time, and decreased waste generation compared to traditional multi-step syntheses. google.comrsc.org

The indene scaffold can participate in various chemical transformations that are central to MCRs. For instance, the deprotonated indenyl anion derived from this compound can act as a carbon nucleophile. In a hypothetical MCR, this anion could react with an imine (formed in situ from an aldehyde and an amine) and a third component, leading to a complex, densely functionalized molecule in a single step. The specific substitution pattern of this compound would be directly translated into the final product, providing a route to novel chemical libraries. While specific MCRs involving this exact indene derivative are not extensively documented, the reactivity of the indene core is well-suited for such synthetic strategies. nih.gov

Exploration as Ligand Precursors in Catalysis

The most prominent and well-explored application of substituted indenes is as precursors to indenyl ligands for organometallic complexes used in catalysis. nih.gov The indenyl ligand is a close relative of the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand but exhibits unique electronic and steric properties that can significantly enhance catalyst activity and selectivity.

Metallocenes are a class of organometallic compounds consisting of a central metal atom sandwiched between two cyclic organic ligands. nih.govresearchgate.net When the ligands are indenyl derivatives, the resulting complexes are often powerful catalysts, particularly for olefin polymerization. tcichemicals.com

The compound this compound is a direct precursor to the 2-(4-chlorobenzyl)indenyl ligand. This is typically achieved by deprotonating the indene with a strong base (e.g., n-butyllithium) to form the corresponding lithium indenide salt. This salt can then be reacted with a metal halide, such as zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄), to form a bis(indenyl)metallocene complex. google.comzenodo.org

The substituent at the 2-position of the indenyl ligand plays a critical role in defining the properties of the resulting metallocene catalyst. nih.gov The 4-chlorobenzyl group is sterically demanding and can influence the geometry around the metal center, thereby affecting the stereoselectivity of the polymerization process. For example, in propylene (B89431) polymerization, the orientation of the growing polymer chain is directed by the catalyst's ligands, and careful ligand design can lead to highly isotactic or syndiotactic polypropylene. The electronic effect of the chlorine atom can also modulate the reactivity of the metal center.

Table 2: Representative Metallocene Structures from Indenyl Precursors

| Metal Center (M) | General Metallocene Structure | Potential Application |

| Zirconium (Zr) | rac-[bis(2-(4-chlorobenzyl)-1-indenyl)]ZrCl₂ | Isotactic Polypropylene Synthesis |

| Hafnium (Hf) | rac-[bis(2-(4-chlorobenzyl)-1-indenyl)]HfCl₂ | High-performance Polyolefin Production |

| Titanium (Ti) | rac-[bis(2-(4-chlorobenzyl)-1-indenyl)]TiCl₂ | Ethylene Polymerization |

Potential in Functional Materials Science (excluding biological materials)

Functional materials are designed to possess specific physical or chemical properties that enable their use in technological applications. nih.gov Organic molecules with defined shapes and electronic characteristics, like this compound, can be incorporated into larger material structures to impart desired functionalities.

The indene moiety can undergo polymerization through its double bond, typically via cationic or radical initiation. Incorporating this compound as a monomer or co-monomer in a polymerization reaction would yield a polymer with pendant 4-chlorobenzyl groups. These groups would influence the bulk properties of the material, such as its glass transition temperature, thermal stability, and refractive index. The presence of the chlorine atom and the aromatic rings could also enhance flame retardant properties and modify the material's dielectric constant.

Furthermore, indene derivatives can be used to create fluorescent organic materials. sigmaaldrich.com The extended π-system of the indene core, when appropriately substituted, can give rise to fluorescence. While this compound itself is not reported as a highly fluorescent compound, it could serve as a synthetic intermediate for more complex polycyclic aromatic hydrocarbons that exhibit strong emission in the solid state, with potential use in organic light-emitting diodes (OLEDs) or chemical sensors. sigmaaldrich.com

Exploration in Photonic and Electronic Materials

The unique conjugated π-system of the indene core has prompted investigations into the potential of its derivatives in the realm of photonic and electronic materials. While specific research focusing solely on this compound is limited, studies on analogous indene derivatives provide valuable insights into its potential in these advanced applications. The electronic properties of indene derivatives can be finely tuned by introducing various functional groups, a strategy that is central to the design of novel organic electronic materials. nih.gov

Research has demonstrated that the functionalization of a fullerene (C60) core with an indene moiety can alter the electronic properties of the resulting adduct. acs.org This modification can shift the onset of the first reduction potential to more negative values compared to pristine C60, indicating an electron-releasing effect from the indene group. nih.govacs.org Such indene-fullerene adducts have been explored as electron-transporting materials (ETMs) in perovskite solar cells. nih.gov The introduction of different substituents on the indene ring, including electron-donating and electron-withdrawing groups, allows for the modulation of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these adducts, making them suitable for use in planar heterojunction perovskite solar cells. nih.govacs.org

The following table summarizes the electrochemical and theoretical electronic properties of some fullerene derivative compounds, illustrating how modifications can influence these key parameters.

Table 1: Electrochemically and Theoretically Derived Electronic Properties of Fullerene Derivative Compounds nih.gov

| Compound | EA (eV) | IP (eV) | E_g (eV) |

|---|---|---|---|

| PCBM | 4.14 | 6.13 | 1.99 |

| Benzo-ICMA | 4.13 | 6.09 | 1.96 |

| MeO-ICMA | 4.12 | 6.08 | 1.96 |

| CN-ICMA | 4.18 | 6.17 | 1.99 |

EA (Electron Affinity) and IP (Ionization Potential) values were determined using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. E_g (Electrochemical Energy Gap) is calculated from the difference between the EA and IP from experimental data. Theoretical values are calculated by DFT at the B3LYP/6-311++G* level of theory.*

While the data in Table 1 pertains to indene-fullerene adducts, the underlying principle of tuning electronic properties through substitution on the indene ring is directly relevant to the potential of this compound. The 4-chlorobenzyl group, with its electron-withdrawing chlorine atom, would be expected to influence the electron affinity and ionization potential of the indene system, thereby affecting its charge transport characteristics. Further research is warranted to specifically explore the photonic and electronic properties of this compound and its potential to be incorporated into organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The synthesis of derivatives where the this compound moiety is attached to other electronically active components could lead to novel materials with tailored optoelectronic properties.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of substituted indenes has been a subject of considerable interest, with a growing emphasis on sustainability and efficiency. uva.nl Future research should focus on moving beyond classical condensation methods to more sophisticated and greener alternatives applicable to 2-(4-Chlorobenzyl)-1H-indene.

Promising research avenues include the application of transition-metal-catalyzed C-H activation and annulation strategies. researchgate.net For instance, rhodium(III)-catalyzed cascades involving C-H activation followed by intramolecular condensation could provide an atom-economical route to the indene (B144670) core. researchgate.net Another sustainable approach involves metalloradical catalysis, utilizing earth-abundant metals like cobalt. A cobalt-catalyzed ring-closure of in-situ-generated diazo compounds, derived from corresponding tosyl hydrazones, presents a powerful and sustainable method for forming the indene ring system. uva.nl These modern methods offer significant advantages in terms of functional group tolerance and reaction conditions.

Key features of potential modern synthetic routes are summarized below.

| Catalytic System | Potential Precursors | Key Features | Sustainability Aspect |

| Rhodium(III) Catalysis | Aromatic aldehydes and acrylates | C-H activation, cascade annulation, one-pot synthesis | High atom economy, reduced waste |

| Cobalt Catalysis | Aldehydes (via tosyl hydrazones) | Metalloradical catalysis, in-situ diazo formation | Utilizes earth-abundant metal, mild conditions |

| Iron(III) Catalysis | N-benzylic sulfonamides and internal alkynes | C-N bond cleavage, high regioselectivity | Inexpensive and non-toxic catalyst |

| Platinum Catalysis | 1-Alkyl-2-ethynylbenzenes | Cycloisomerization, activation of C-H bonds | High efficiency for specific substrates |

Further research is needed to adapt these methodologies specifically for the synthesis of this compound, optimizing reaction parameters to maximize yield and efficiency.

Investigation of Asymmetric Transformations for Enantiopure this compound Derivatives

While this compound is achiral, the introduction of chirality into its scaffold can unlock new applications, particularly in catalysis and medicinal chemistry. Future research should investigate asymmetric transformations to generate enantiopure derivatives. Since the C2 position is already substituted, stereocenters could be introduced at the C1 position or by creating more complex, fused, or spirocyclic systems.

One promising strategy is the development of catalytic asymmetric C-H functionalization at the C1 position. This would allow for the direct introduction of a new substituent and the creation of a stereocenter in a single step. Another avenue involves the asymmetric reduction of a precursor, 2-(4-chlorobenzyl)-1H-inden-1-one, using chiral catalysts to produce enantiomerically enriched 2-(4-chlorobenzyl)-1H-inden-1-ol.

Furthermore, organocatalyzed enantioselective cycloaddition reactions represent a powerful tool for constructing complex chiral architectures. mdpi.com For example, a [3+2] cycloaddition could be envisioned between the double bond of the indene core and a suitable 1,3-dipole, catalyzed by a chiral organocatalyst, to yield complex dispiro-pyrrolidine derivatives with high stereocontrol. mdpi.com The development of such transformations would significantly expand the chemical space accessible from this indene scaffold.

Deeper Computational Exploration of Reactivity and Selectivity in Novel Reaction Types

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical reactivity. sciencepublishinggroup.comresearchgate.net For this compound, deeper computational exploration can accelerate the development of the novel synthetic and functionalization reactions discussed herein.

Future computational studies should focus on:

Mechanism Elucidation: Modeling the reaction pathways of novel catalytic cycles, such as the cobalt-catalyzed metalloradical cyclization or rhodium-catalyzed C-H activation, to identify rate-determining steps and key intermediates. uva.nlresearchgate.net

Predicting Selectivity: Calculating the transition state energies for different regio- and stereoisomeric pathways in functionalization and cycloaddition reactions. This can guide the rational design of catalysts and substrates to favor the desired product. For example, in asymmetric transformations, computational docking can model the interaction between the substrate and the chiral catalyst to explain the origin of enantioselectivity. researchgate.net

Understanding Reactivity: Analyzing the frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps of this compound and its reactive partners to predict sites of electrophilic and nucleophilic attack. sciencepublishinggroup.com This is crucial for designing new transformations at both the indene core and the chlorobenzyl moiety. The activation strain model can also be employed to analyze reaction barriers in potential cycloaddition reactions. nih.gov

Such computational insights can minimize empirical optimization, reduce experimental costs, and provide a fundamental understanding of the factors governing reactivity and selectivity. rsc.org

Integration of Flow Chemistry and Automation in Indene Synthesis

The transition from laboratory-scale synthesis to larger-scale production necessitates the development of robust and scalable processes. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. mdpi.comjst.org.in

Future research should target the adaptation of synthetic routes for this compound to continuous flow systems. This is particularly relevant for reactions that involve:

Hazardous Intermediates: The in-situ generation and immediate consumption of unstable species, such as diazo compounds in the cobalt-catalyzed synthesis, can be handled more safely in a flow reactor. uva.nlallfordrugs.com

Exothermic Reactions: The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing thermal runaways. almacgroup.com

Multi-step Sequences: "Telescoped" reactions, where the output from one reactor is fed directly into the next, can be designed to perform multiple synthetic steps sequentially without intermediate isolation and purification, significantly improving process efficiency. scispace.com

Integrating automation and Process Analytical Technology (PAT) with flow reactors would enable real-time monitoring and optimization of reaction conditions, leading to higher yields, improved purity, and greater reproducibility.

Exploration of New Chemical Transformations at the Chlorinated Benzyl (B1604629) Moiety and the Indene Core

The functionalization of this compound at its distinct reactive sites offers a direct path to a diverse library of new chemical entities. Future work should systematically explore transformations at both the chlorinated benzyl group and the indene nucleus.

At the Chlorinated Benzyl Moiety: The C-Cl bond on the benzyl ring is a versatile handle for modification. asianpubs.org

Nucleophilic Substitution: The chlorine can be displaced by various nucleophiles to introduce new functional groups. For example, reaction with alkoxides or phenoxides would yield ethers, while reaction with amines could produce benzylamine (B48309) derivatives. asianpubs.org

Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can be employed to form C-C, C-N, or C-O bonds, replacing the chlorine atom with aryl, alkyl, amino, or alkoxy groups, respectively.

At the Indene Core: The indene nucleus possesses multiple sites for chemical modification.

The C1 Position: The allylic/benzylic C1 position is activated and can be a site for radical reactions, deprotonation followed by alkylation, or C-H functionalization.

The C2-C3 Double Bond: This double bond can undergo a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions. For instance, a photoredox-enabled ring expansion could transform the indene into a substituted naphthalene (B1677914) derivative. nih.gov

The Aromatic Ring: The benzene (B151609) ring of the indene core can be functionalized via electrophilic aromatic substitution, although the directing effects of the fused ring system would need to be carefully considered.

A summary of potential transformations is provided below.

| Reaction Site | Reaction Type | Potential Reagents | Resulting Structure |

| Benzyl C-Cl | Nucleophilic Substitution | NaOR, HNR₂, KCN | Ether, Amine, Nitrile Derivatives |

| Benzyl C-Cl | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl Derivatives |

| Indene C1-H | C-H Functionalization | Metal catalyst, directing group | C1-Substituted Indenes |

| Indene C2=C3 | Cycloaddition | Dienes, Dipoles | Fused or Spirocyclic Systems |

| Indene C2=C3 | Ring Expansion | Diazo compounds, photoredox catalyst | Substituted Naphthalenes |

| Indene Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro- or Bromo-indenes |

Systematic exploration of these transformations will be crucial for building structure-activity relationships and developing derivatives with tailored properties for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products